5-Hydroxydecanoic acid;propane-1,2,3-triol
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Overview
Description
5-Hydroxydecanoic acid: and propane-1,2,3-triol are two distinct compounds with unique properties and applications. 5-Hydroxydecanoic acid is a hydroxy fatty acid known for its role as a potassium channel antagonist, particularly in ischemic conditions .
Preparation Methods
5-Hydroxydecanoic acid: can be synthesized through the hydroxylation of decanoic acid using specific catalysts and reaction conditions. Industrial production methods often involve the use of biocatalysts to achieve high yield and purity .
Propane-1,2,3-triol: is typically produced as a by-product in the biodiesel industry through the transesterification of triglycerides. It can also be synthesized via the hydrolysis of fats and oils .
Chemical Reactions Analysis
5-Hydroxydecanoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form decanoic acid and other derivatives.
Reduction: Can be reduced to form decanol.
Substitution: Reacts with halogens to form halogenated derivatives.
Propane-1,2,3-triol: participates in:
Esterification: Forms esters with fatty acids, producing triglycerides.
Oxidation: Can be oxidized to form glyceraldehyde and dihydroxyacetone.
Substitution: Reacts with halogens to form halogenated glycerols.
Scientific Research Applications
5-Hydroxydecanoic acid: is primarily used in cardiovascular research due to its role in blocking potassium channels during ischemia . It is also studied for its potential therapeutic applications in neurological diseases .
Propane-1,2,3-triol: has a wide range of applications:
Chemistry: Used as a solvent and a building block for various chemical syntheses.
Biology: Serves as a cryoprotectant in biological samples.
Medicine: Used in pharmaceutical formulations as a humectant and solvent.
Industry: Employed in the production of cosmetics, food products, and personal care items.
Mechanism of Action
5-Hydroxydecanoic acid: exerts its effects by blocking ATP-sensitive potassium channels, particularly during ischemic conditions. This action prevents the efflux of potassium ions, thereby protecting cells from ischemic damage .
Propane-1,2,3-triol: functions primarily as a humectant, drawing moisture into products and tissues. It also acts as a solvent, facilitating the dissolution of various compounds .
Comparison with Similar Compounds
5-Hydroxydecanoic acid: can be compared to other potassium channel blockers such as glibenclamide and tolbutamide. Its unique ability to selectively block potassium channels during ischemia sets it apart .
Propane-1,2,3-triol: is similar to other polyols like ethylene glycol and sorbitol. its non-toxic nature and wide range of applications make it more versatile .
Similar Compounds
5-Hydroxydecanoic acid: Glibenclamide, Tolbutamide.
Propane-1,2,3-triol: Ethylene glycol, Sorbitol.
Properties
Molecular Formula |
C13H28O6 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
5-hydroxydecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C10H20O3.C3H8O3/c1-2-3-4-6-9(11)7-5-8-10(12)13;4-1-3(6)2-5/h9,11H,2-8H2,1H3,(H,12,13);3-6H,1-2H2 |
InChI Key |
ZHFLXPCJWQOKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(=O)O)O.C(C(CO)O)O |
Origin of Product |
United States |
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